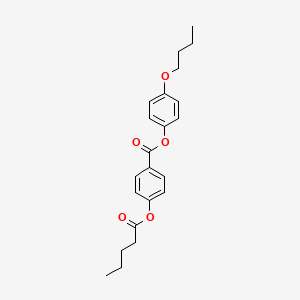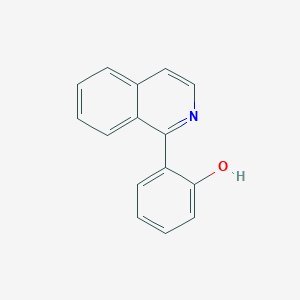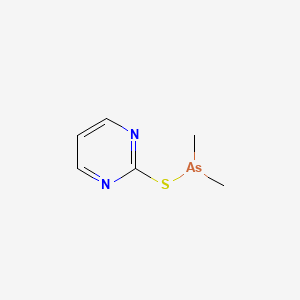
Cyclohexane, 1-(cyclohexylmethyl)-4-ethyl-, cis-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Cyclohexane, 1-(cyclohexylmethyl)-4-ethyl-, cis- is an organic compound with the molecular formula C14H26. It is a derivative of cyclohexane, where one hydrogen atom is replaced by a cyclohexylmethyl group and another by an ethyl group. The “cis-” designation indicates that these substituents are on the same side of the cyclohexane ring, which affects the compound’s physical and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of cyclohexane, 1-(cyclohexylmethyl)-4-ethyl-, cis- typically involves the alkylation of cyclohexane derivatives. One common method is the Friedel-Crafts alkylation, where cyclohexane is reacted with cyclohexylmethyl chloride and ethyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction conditions usually involve anhydrous conditions and temperatures ranging from 0°C to 50°C.
Industrial Production Methods
Industrial production of this compound may involve similar alkylation processes but on a larger scale. The use of continuous flow reactors and optimized catalysts can enhance the yield and purity of the product. Additionally, separation techniques such as distillation and recrystallization are employed to isolate the desired cis-isomer.
Chemical Reactions Analysis
Types of Reactions
Cyclohexane, 1-(cyclohexylmethyl)-4-ethyl-, cis- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form cyclohexanone and cyclohexanol derivatives.
Reduction: Hydrogenation can reduce any unsaturated bonds present in the molecule.
Substitution: Halogenation reactions can introduce halogen atoms into the molecule, replacing hydrogen atoms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) as a catalyst.
Substitution: Halogenation using chlorine (Cl2) or bromine (Br2) in the presence of light or a radical initiator.
Major Products Formed
Oxidation: Cyclohexanone and cyclohexanol derivatives.
Reduction: Fully saturated cyclohexane derivatives.
Substitution: Halogenated cyclohexane derivatives.
Scientific Research Applications
Cyclohexane, 1-(cyclohexylmethyl)-4-ethyl-, cis- has several applications in scientific research:
Chemistry: Used as a model compound to study stereochemistry and conformational analysis of cyclohexane derivatives.
Biology: Investigated for its potential interactions with biological membranes and proteins.
Medicine: Explored for its potential as a building block in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of cyclohexane, 1-(cyclohexylmethyl)-4-ethyl-, cis- depends on the specific reactions it undergoes. For example, in oxidation reactions, the compound’s cyclohexane ring can be attacked by oxidizing agents, leading to the formation of carbonyl groups. The molecular targets and pathways involved vary based on the reaction conditions and the specific reagents used.
Comparison with Similar Compounds
Similar Compounds
- Cyclohexane, 1-(cyclohexylmethyl)-4-methyl-, cis-
- Cyclohexane, 1-(cyclohexylmethyl)-2-methyl-, trans-
- Cyclohexane, 1,2-dimethyl-, cis-
Uniqueness
Cyclohexane, 1-(cyclohexylmethyl)-4-ethyl-, cis- is unique due to its specific substitution pattern and the cis-configuration, which influences its physical properties and reactivity. Compared to its similar compounds, it may exhibit different boiling points, melting points, and solubility characteristics, making it suitable for specific applications in research and industry.
Properties
CAS No. |
54934-94-0 |
|---|---|
Molecular Formula |
C15H28 |
Molecular Weight |
208.38 g/mol |
IUPAC Name |
1-(cyclohexylmethyl)-4-ethylcyclohexane |
InChI |
InChI=1S/C15H28/c1-2-13-8-10-15(11-9-13)12-14-6-4-3-5-7-14/h13-15H,2-12H2,1H3 |
InChI Key |
NKFHIHVCTLOXCA-UHFFFAOYSA-N |
Canonical SMILES |
CCC1CCC(CC1)CC2CCCCC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


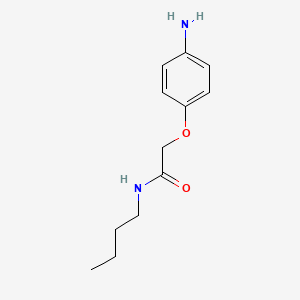

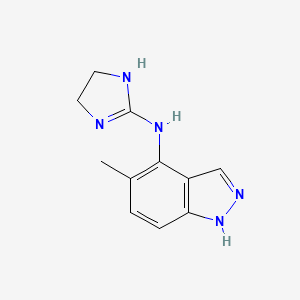
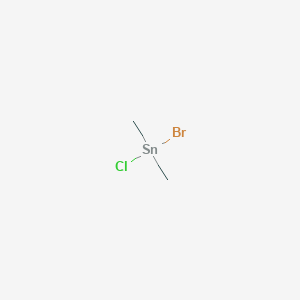
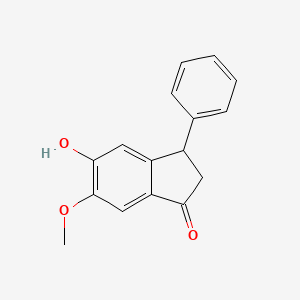
![9,10-Anthracenedione, 1,5-bis[(4-phenoxyphenyl)amino]-](/img/structure/B14647508.png)
![4-[(E)-(2,4-Dibromophenyl)diazenyl]-N,N-diethylaniline](/img/structure/B14647515.png)
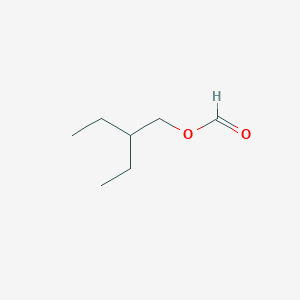
![Benzonitrile, 4-[[4-(pentyloxy)phenyl]azo]-](/img/structure/B14647534.png)
